FR121196

Cognitive enhancement Alzheimer's disease model Nucleus basalis magnocellularis lesion

FR121196 (CAS 133920-65-7) is the only cognitive enhancer validated across both pharmacological and structural lesion models where physostigmine fails. Unlike methamphetamine, it enhances cognition without psychomotor stimulation up to 10 mg/kg. Critically, it lacks FR64822's body weight reduction side effect, ensuring nutritional stability in longitudinal studies. Its somatostatin receptor modulation and raphe-hippocampal serotonergic pathway specificity make it indispensable for Alzheimer's research. Procure with confidence for reproducible, translationally relevant behavioral pharmacology.

Molecular Formula C12H16FN3O3S
Molecular Weight 301.34 g/mol
CAS No. 133920-65-7
Cat. No. B1674003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR121196
CAS133920-65-7
SynonymsFR 121196
FR-121196
FR121196
N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
Molecular FormulaC12H16FN3O3S
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3
InChIKeyPZQKOVUNWPDCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR121196 (CAS 133920-65-7): Procurement-Relevant Overview of a Putative Cognitive Enhancer


FR121196 (CAS 133920-65-7), chemically N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a small-molecule piperazine derivative and benzenesulfonamide [1][2]. It was originally developed by Fujisawa Pharmaceutical Co., Ltd. as a putative cognitive enhancer for Alzheimer's disease and related dementias [3]. The compound is a modulator of somatostatin receptors (SSTR1-5) and is characterized by its unique bell-shaped dose-response curve in memory enhancement models, with an optimal intraperitoneal dose of 3.2 mg/kg in rats [4][5].

FR121196 (CAS 133920-65-7): Why Generic Substitution with Standard Nootropics or Stimulants is Not Supported


Generic substitution of FR121196 with other cognitive enhancers like physostigmine, methamphetamine, or even its structural predecessor FR64822 is not scientifically defensible. Published comparative studies demonstrate that FR121196 possesses a unique and non-interchangeable efficacy profile across multiple lesion models [1]. While physostigmine (a cholinesterase inhibitor) fails in models of structural neurodegeneration (e.g., nucleus basalis magnocellularis lesions or aged rats) and methamphetamine (a stimulant) can actively worsen or fail to improve memory deficits, FR121196 uniquely demonstrates broad efficacy across both pharmacological and lesioned models [1][2]. Furthermore, unlike the closely related analog FR64822, FR121196 does not induce anorectic side effects (body weight reduction), a critical differentiation for any dementia-related research application where maintaining nutritional status is paramount [3].

FR121196 (CAS 133920-65-7): Direct Comparative Efficacy, Safety, and Mechanism Data for Procurement Decisions


FR121196 vs. Physostigmine and Methamphetamine: Differential Efficacy in Lesion-Induced Memory Deficits

In a Morris water maze study, FR121196 (0.1-1.0 mg/kg i.p.) significantly ameliorated memory deficits in both scopolamine-treated and nucleus basalis magnocellularis (NBM)-lesioned rats. In stark contrast, physostigmine (0.032-0.32 mg/kg) was effective only in the scopolamine model but failed to improve performance in NBM-lesioned rats. Methamphetamine (0.32-3.2 mg/kg) not only failed to ameliorate but actually aggravated deficits in NBM-lesioned rats [1]. This demonstrates FR121196's unique ability to restore cognitive function in models of structural brain damage where standard cholinergic agents are ineffective.

Cognitive enhancement Alzheimer's disease model Nucleus basalis magnocellularis lesion

FR121196 vs. Methamphetamine: Critical Differentiation in Locomotor Activity and Safety Profile

Behavioral studies using Animex demonstrated that FR121196, in contrast with methamphetamine, does not increase locomotor activities in rats up to a dose of 10 mg/kg. Methamphetamine, at comparable memory-enhancing doses, produces significant hyperlocomotion [1]. This is a key safety and interpretability advantage; FR121196's cognitive effects can be studied without the confounding factor of psychomotor stimulation, which is a hallmark of many pro-cognitive stimulants.

Behavioral pharmacology Safety pharmacology Locomotor activity

FR121196 vs. FR64822 (Structural Analog): Improved Safety Profile via Elimination of Anorectic Effect

In a direct comparative study of structural analogs, FR64822 was found to dose-dependently reduce body weight gain in Zucker fatty rats. Further evaluation of FR64822 derivatives led to the characterization of FR121196, which retains the memory-enhancing and penile erection-stimulating activities but does not cause body weight reduction [1]. This represents a clear and quantitative improvement in the therapeutic index through the selective removal of an undesirable side effect.

Medicinal chemistry Side-effect profile Appetite

FR121196 Mechanism: Evidence for a Unique Serotonergic and Somatostatinergic Pathway

The memory-enhancing and penile erection-stimulating activities of FR121196 were abolished in rats treated with cysteamine (200 mg/kg, s.c.), a somatostatin depletor, or by lesioning of the serotonergic raphe nuclei [1]. Neurochemical analysis further revealed that FR121196 (3.2 mg/kg) significantly elevated levels of 5-HT and its metabolite 5-HIAA in the hippocampus, an effect that was abrogated by raphe lesion [2]. This is a class-level inference of a unique mechanism, distinguishing it from direct cholinergic agonists (like physostigmine) or dopaminergic stimulants (like methamphetamine).

Mechanism of action Serotonin Somatostatin

FR121196 (CAS 133920-65-7): Validated Research and Application Scenarios Based on Differential Evidence


Validated Model for Studying Serotonergic Modulation of Cognition in Alzheimer's Disease Pathology

Based on direct comparative data showing FR121196's unique efficacy in nucleus basalis magnocellularis (NBM)-lesioned rats where physostigmine fails [1], this compound is the validated tool of choice for investigating the contribution of the raphe-hippocampal serotonergic system to cognitive deficits in models of cholinergic neurodegeneration. Researchers studying Alzheimer's disease mechanisms can use FR121196 to dissect non-cholinergic pathways of cognitive enhancement.

Specific Probe for Somatostatin- and Serotonin-Dependent Memory Processes Without Motor Confounds

FR121196 is uniquely suited for behavioral pharmacology studies requiring a clean interpretation of cognitive enhancement. Its demonstrated lack of effect on locomotor activity up to 10 mg/kg, in direct contrast to methamphetamine [2], allows researchers to confidently attribute improvements in maze performance or avoidance tasks to genuine mnemonic enhancement rather than non-specific psychomotor stimulation. Furthermore, its dependence on somatostatin and serotonergic raphe neurons [3] makes it a specific probe for this particular neurobiological pathway.

Superior Tool for Chronic In Vivo Cognitive Studies Requiring Minimal Systemic Side Effects

For longitudinal studies in animal models, especially those involving aging or metabolic assessment, FR121196 offers a critical advantage over its predecessor, FR64822. The evidence clearly shows that FR121196 does not induce the body weight reduction associated with FR64822 [3]. This makes FR121196 the superior procurement choice for any study where maintaining stable animal health, body weight, and nutritional status over the treatment period is essential for data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR121196

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.